Halogenation Pattern Differentiation: Unique Quadruple Halogen Substituent Profile Versus Commercial Analogs
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline contains four halogen-containing substituents (Br, Cl, F, CF3) distributed across the quinoline core, a pattern not observed in the closest commercially available analogs. In contrast, 6-bromo-4-chloro-8-fluoroquinoline (CAS 1019016-66-0) lacks the 2-trifluoromethyl group, 4-chloro-2-(trifluoromethyl)quinoline (CAS 1701-24-2) lacks the 6-bromo and 8-fluoro substituents, and 6-bromo-2-(trifluoromethyl)quinoline (CAS 176722-64-8) lacks the 4-chloro and 8-fluoro substituents . This unique halogenation profile provides three distinct reactive handles (Br at position 6 for cross-coupling, Cl at position 4 for nucleophilic aromatic substitution, and CF3 at position 2 for metabolic stability enhancement) that are not simultaneously available in any single comparator compound [1].
| Evidence Dimension | Number and type of halogen-containing substituents |
|---|---|
| Target Compound Data | 4 substituents (Br at C6, Cl at C4, F at C8, CF3 at C2) |
| Comparator Or Baseline | 6-Bromo-4-chloro-8-fluoroquinoline: 3 substituents (Br, Cl, F); 4-Chloro-2-(trifluoromethyl)quinoline: 2 substituents (Cl, CF3); 6-Bromo-2-(trifluoromethyl)quinoline: 2 substituents (Br, CF3) |
| Quantified Difference | Target compound possesses 1-2 additional halogen-containing substituents versus all comparators |
| Conditions | Structural analysis based on published chemical structures and vendor specifications |
Why This Matters
For synthetic chemists requiring a quinoline scaffold with multiple orthogonal reactive sites for sequential derivatization, this compound enables synthetic strategies that are impossible with simpler mono- or di-substituted analogs, reducing the number of synthetic steps required to access complex final targets.
- [1] da Silva, R.M.R.J. et al. New hybrid trifluoromethylquinolines as antiplasmodium agents. Bioorganic & Medicinal Chemistry, 2019, 27(6), 1002-1008. View Source
